PF573228 is a small molecule inhibitor primarily recognized for its role in scientific research as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). [, , , , , , , , , , , , ] FAK is a non-receptor protein tyrosine kinase implicated in various cellular processes including cell adhesion, migration, proliferation, survival, and apoptosis. [, , , , ]
PF573228 is widely utilized in preclinical research to study the role of FAK in numerous biological processes and disease models. [, , , , , , , , , , , , , , , , , , ]
PF-573228 is a potent and selective inhibitor of focal adhesion kinase, a non-receptor protein-tyrosine kinase involved in various cellular processes, including cell adhesion, migration, growth, and survival. This compound has gained attention in cancer research due to its potential therapeutic applications against various malignancies, particularly pancreatic ductal adenocarcinoma and malignant pleural mesothelioma.
PF-573228 was identified through high-throughput screening and structure-based drug design. It is classified as a small molecule inhibitor specifically targeting focal adhesion kinase. The compound's chemical identity is represented by the CAS number 869288-64-2 and has an empirical formula of C₁₄H₁₈N₄O₂S with a molecular weight of 306.38 g/mol .
The synthesis of PF-573228 involves several steps that utilize conventional medicinal chemistry techniques. The compound is synthesized from readily available starting materials through a series of reactions that include cyclization, alkylation, and purification processes. The detailed synthetic route has been optimized to enhance yield and purity, ensuring that the final product meets the required specifications for biological testing.
The synthesis typically involves:
PF-573228 undergoes specific chemical interactions that facilitate its mechanism of action as an inhibitor of focal adhesion kinase. The primary reaction involves the binding of PF-573228 to the ATP-binding site of focal adhesion kinase, preventing its autophosphorylation.
The mechanism of action for PF-573228 primarily revolves around its ability to inhibit focal adhesion kinase activity. This inhibition leads to several downstream effects:
PF-573228 has several scientific applications, particularly in cancer research:
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that serves as a critical signaling hub for integrin and growth factor receptors. It regulates cellular processes such as adhesion, migration, survival, and proliferation. FAK is overexpressed in numerous cancers (e.g., breast, pancreatic, ovarian), where its hyperactivity correlates with advanced tumor grade, metastasis, and poor prognosis. Structurally, FAK comprises three functional domains:
FAK drives tumor progression through kinase-dependent and scaffolding functions:
Table 1: Key FAK-Mediated Signaling Pathways in Cancer
Pathway | FAK Phosphorylation Site | Biological Outcome | Cancer Relevance |
---|---|---|---|
PI3K/AKT/mTOR | Y397 (FERM domain) | Cell survival, metabolic reprogramming | Ovarian cancer, pancreatic cancer |
RAS/RAF/MEK/ERK | Y925 (FAT domain) | Proliferation, differentiation | Breast cancer, NSCLC |
Src/p130Cas/Rac | Y576/Y577 (kinase domain) | Migration, invasion | Glioblastoma, sarcoma |
Hippo/YAP | Nuclear translocation | Stemness, evasion of contact inhibition | Hepatocellular carcinoma, mesothelioma |
FAK inhibition presents a multipronged anticancer strategy:
Table 2: Preclinical Efficacy of PF-573228 Compared to Other FAK Inhibitors
Inhibitor | Target Specificity | Cellular IC50 (Y397 Phosphorylation) | Key Cancer Models Tested | Anti-Migratory Effect |
---|---|---|---|---|
PF-573228 | FAK-selective | 30–100 nM | Pancreatic (PANC-1), mesothelioma (H2052) | >80% inhibition at 1 µM |
PF-431396 | FAK/PYK2 dual inhibitor | 20–150 nM | Pancreatic, mesothelioma | >70% inhibition at 1 µM |
VS-6063 (Defactinib) | FAK-selective | 50–200 nM | Ovarian, NSCLC | >60% inhibition at 1 µM |
BI-853520 | FAK-selective | 1–10 nM | Sarcoma, glioblastoma | >75% inhibition at 0.5 µM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7